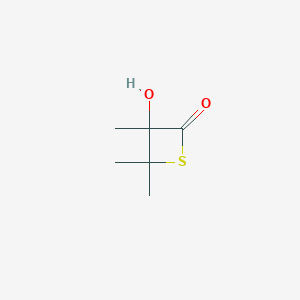
3-Hydroxy-3,4,4-trimethylthietan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-3,4,4-trimethylthietan-2-one is an organic compound with a unique structure that includes a thietane ring, which is a four-membered ring containing a sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-3,4,4-trimethylthietan-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of 3,4-dihydro-2H-pyran and alkali metal borohydride in an ether solvent. The reaction is carried out by heating the mixture to 40-50°C and adding a mixed solution of protonic acid or its ester. The reaction proceeds for 8-24 hours at 30-60°C under heat preservation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional steps such as distillation and purification to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Hydroxy-3,4,4-trimethylthietan-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the molecule.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the hydroxyl group or the thietane ring, often using halogenating agents or nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or thiols.
Applications De Recherche Scientifique
3-Hydroxy-3,4,4-trimethylthietan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a subject of study for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 3-Hydroxy-3,4,4-trimethylthietan-2-one exerts its effects involves interactions with molecular targets and pathways. The compound’s hydroxyl group and thietane ring play crucial roles in its reactivity and interactions with other molecules. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects or other biological activities .
Comparaison Avec Des Composés Similaires
3-Hydroxy-3-methylglutaryl-coenzyme A: This compound is involved in cholesterol biosynthesis and has been studied for its role in lipid metabolism.
3-Hydroxy-5-(2-(dimethylamino)-ethyl)-2,3-dihydro-4-(methoxyphenyl)-1,5-benzothiazepin-4(5H)-one: Used in pharmaceutical applications, particularly in the development of cardiovascular drugs.
Uniqueness: 3-Hydroxy-3,4,4-trimethylthietan-2-one stands out due to its thietane ring, which imparts unique chemical properties and reactivity
Propriétés
Numéro CAS |
138747-41-8 |
|---|---|
Formule moléculaire |
C6H10O2S |
Poids moléculaire |
146.21 g/mol |
Nom IUPAC |
3-hydroxy-3,4,4-trimethylthietan-2-one |
InChI |
InChI=1S/C6H10O2S/c1-5(2)6(3,8)4(7)9-5/h8H,1-3H3 |
Clé InChI |
SJSZAONEKYMARR-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(C(=O)S1)(C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


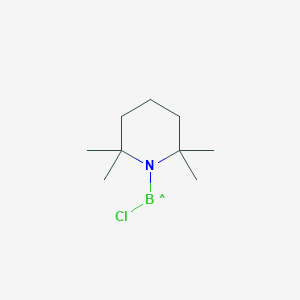
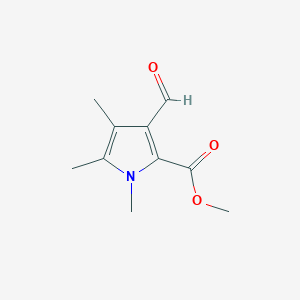
![1-[(Benzyloxy)methyl]-6-chloropyrimidine-2,4(1H,3H)-dione](/img/structure/B14269175.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-(hydroxymethyl)-2-propenyl]-](/img/structure/B14269180.png)
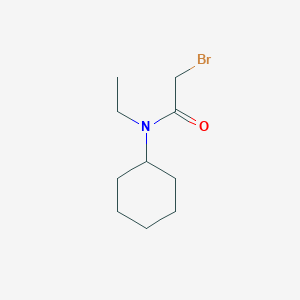
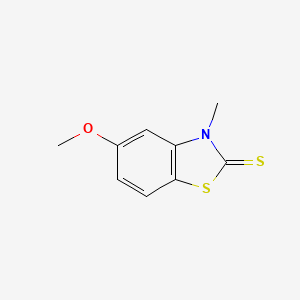
![2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-prop-2-enoxyphenol](/img/structure/B14269194.png)
![N-(3,4-Dichlorophenyl)-N-(3-{[(2,3-dihydro-1H-inden-2-yl)methyl]amino}propyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B14269208.png)
![2-[(2-bromophenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran](/img/structure/B14269209.png)
![1,1'-(Piperazine-1,4-diyl)bis{2-[2,4-bis(2-methylbutan-2-yl)phenoxy]butan-1-one}](/img/structure/B14269212.png)
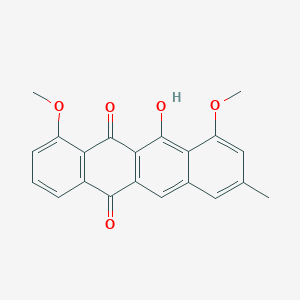

![6-Methyl-4-[4-(2-methyl-6-oxopyran-4-yl)oxybutoxy]pyran-2-one](/img/structure/B14269227.png)
![7-Azabicyclo[4.1.0]heptane, 1-methyl-7-[(4-methylphenyl)sulfonyl]-](/img/structure/B14269228.png)
